molecular formula C21H19N5O2S B12135055 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-naphthylacetamide

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-naphthylacetamide

Cat. No.: B12135055
M. Wt: 405.5 g/mol
InChI Key: ZEXZZGZRNDCUIZ-UHFFFAOYSA-N
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Description

2-[4-Amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-naphthylacetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 3-methoxyphenyl group at position 5, an amino group at position 4, and a thioether linkage to an N-naphthylacetamide moiety. This compound belongs to a broader class of 1,2,4-triazole derivatives, which are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

Molecular Formula

C21H19N5O2S

Molecular Weight

405.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C21H19N5O2S/c1-28-16-9-4-8-15(12-16)20-24-25-21(26(20)22)29-13-19(27)23-18-11-5-7-14-6-2-3-10-17(14)18/h2-12H,13,22H2,1H3,(H,23,27)

InChI Key

ZEXZZGZRNDCUIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-naphthylacetamide typically involves multiple steps, starting with the formation of the triazole ring. The final step involves the coupling of the triazole derivative with naphthylacetamide under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-naphthylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the nitro group can yield an amino derivative .

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-naphthylacetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signaling pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally analogous to several 1,2,4-triazole derivatives, differing primarily in substituents on the triazole ring and the arylacetamide moiety. Below is a comparative analysis of key analogues:

Compound Substituents Key Differences Reported Activity References
2-[4-Amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-naphthylacetamide (Target Compound) 3-Methoxyphenyl (position 5), naphthylacetamide (thio-linked) Naphthyl group enhances lipophilicity; 3-methoxy optimizes steric interactions. Not explicitly reported in evidence; inferred potential for anti-inflammatory activity.
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide (AS111) 2-Pyridyl (position 5), 3-methylphenylacetamide Pyridyl group introduces hydrogen-bonding potential; methylphenyl reduces bulk. 1.28× more potent anti-inflammatory activity than diclofenac sodium.
2-((4-Amino-5-(3-methylpyrazol-5-yl)-1,2,4-triazol-3-yl)thio)-N-(2,6-dichlorophenyl)acetamide 3-Methylpyrazol-5-yl (position 5), dichlorophenylacetamide Pyrazole ring introduces heterocyclic diversity; dichloro enhances electron-withdrawing effects. Significant antinociceptive activity in acetic acid-induced writhing tests.
2-[[4-Amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide 3,4,5-Trimethoxyphenyl (position 5), phenoxyphenylacetamide Trimethoxy groups increase steric bulk and electron density. Not explicitly reported; similar compounds show antitumor activity.
2-{[4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide 2-Chlorophenyl (position 5), 3-methoxyphenylacetamide Chloro substituent enhances electronegativity; methoxy maintains moderate bulk. Not reported in evidence; structural similarity suggests possible antimicrobial activity.

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) enhance binding to enzymatic targets like COX-2 . Methoxy groups balance electronic and steric effects, optimizing interactions with hydrophobic pockets .

Synthetic Efficiency :

  • PEG-400 as a solvent improves yields and reduces pollution in triazole-thioacetamide synthesis .
  • Copper catalysts (e.g., Cu(OAc)₂) accelerate 1,3-dipolar cycloadditions for triazole formation .

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